molecular formula C23H18ClFN2O3S B11290758 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11290758
M. Wt: 456.9 g/mol
InChI Key: UFAQARLFGXANKT-UHFFFAOYSA-N
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Description

2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a fluorophenyl group attached to an indole core. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE can be achieved through a multi-step process:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be added via a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.

    Formation of the Amide Bond: The final step involves the coupling of the indole derivative with 4-fluoroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-diones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using reagents like N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Indole-2,3-diones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar compounds include other indole derivatives with various substituents. Compared to these, 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity.

List of Similar Compounds

  • 2-{3-[(2-BROMOPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE
  • 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE
  • 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE

Properties

Molecular Formula

C23H18ClFN2O3S

Molecular Weight

456.9 g/mol

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H18ClFN2O3S/c24-20-7-3-1-5-16(20)15-31(29,30)22-13-27(21-8-4-2-6-19(21)22)14-23(28)26-18-11-9-17(25)10-12-18/h1-13H,14-15H2,(H,26,28)

InChI Key

UFAQARLFGXANKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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